

# An In-depth Technical Guide to Bromo-Methylquinoline Isomers

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## Compound of Interest

Compound Name: 8-Bromo-4-methylquinoline

Cat. No.: B185793

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of bromo-methylquinoline isomers, with a primary focus on 4-Bromo-8-methylquinoline. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and organic synthesis.

## Physicochemical Properties

The properties of bromo-methylquinoline isomers are crucial for their application in research and development. The following table summarizes the key physicochemical data for two prominent isomers.

| Property          | 4-Bromo-8-methylquinoline                                      | 8-Bromo-2-methylquinoline   |
|-------------------|--|---|
| Molecular Formula | C <sub>10</sub> H <sub>8</sub> BrN[1][2]                       | C <sub>10</sub> H <sub>8</sub> BrN[3]                             |
| Molecular Weight  | 222.08 g/mol [1][2]  | 222.08 g/mol  |
| CAS Number        | 36075-68-0[1][2][4]  | Not explicitly found, but associated with crystal structure data. |
| Appearance        | Off-white to light yellow solid[5]                             | Grey solid[3]   |
| Storage           | Under inert gas (nitrogen or Argon) at 2-8°C[5]                | Not specified   |
| SMILES            | <chem>CC1=C2C(=CC=C1)C(=CC=N2)Br</chem> [1]                    | Not directly found, can be inferred.                              |
| InChI             | InChI=1S/C10H8BrN/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3[5] | Not directly found, can be inferred.                              |

## Experimental Protocols: Synthesis of Bromo-Methylquinoline Isomers

The synthesis of bromo-methylquinoline isomers is a critical aspect of their study and application. Below are detailed experimental protocols for the synthesis of 4-Bromo-8-methylquinoline and 8-Bromo-2-methylquinoline.

### Synthesis of 4-Bromo-8-methylquinoline from 8-methyl-4-hydroxyquinoline[5]

This procedure describes the conversion of 8-methyl-4-hydroxyquinoline to 4-Bromo-8-methylquinoline.

Materials:

- 8-methyl-4-hydroxyquinoline (1.00 equiv)

- N,N-dimethylformamide (DMF)
- Phosphorus tribromide (PBr<sub>3</sub>) (1.20 eq.)
- Ice-water mixture
- 2 mol/L NaOH solution

Procedure:

- To a 100 mL round-bottomed flask, add 8-methyl-4-hydroxyquinoline (500 mg, 3.14 mmol) and N,N-dimethylformamide (20 mL).
- Slowly add phosphorus tribromide (851 mg, 3.14 mmol) dropwise with stirring at room temperature.
- Stir the reaction mixture continuously for 15 hours at room temperature.
- Upon completion, quench the reaction with an ice-water mixture (100 mL).
- Adjust the pH of the solution to 10 with a 2 mol/L NaOH solution.
- Collect the precipitated solid by filtration to obtain 4-bromo-8-methylquinoline.

The reported yield for this reaction is approximately 95%, yielding a light yellow solid.

## Synthesis of 8-Bromo-2-methylquinoline[3]

This protocol details the synthesis of 8-Bromo-2-methylquinoline starting from 2-bromoaniline.

Materials:

- 2-bromoaniline (0.05 mol)
- Boric acid (3.10 g)
- 18% HCl (50 ml)
- Crotonaldehyde (0.06 mol)

- 2-bromonitrobenzene (0.01 mol)
- Anhydrous  $\text{ZnCl}_2$
- Concentrated  $\text{NH}_3 \cdot \text{H}_2\text{O}$  solution
- 2-propanol

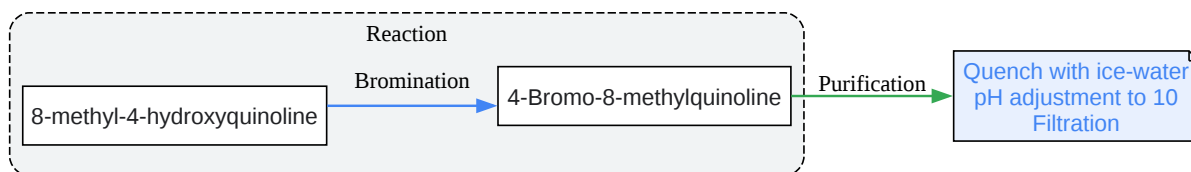
Procedure:

- Heat a solution of 2-bromoaniline, boric acid, and 18% HCl to reflux.
- Slowly add a mixture of crotonaldehyde and 2-bromonitrobenzene with stirring over 1 hour.
- Stir the reaction mixture at 373 K for another 2.5 hours.
- Add an equimolar amount of anhydrous  $\text{ZnCl}_2$  with vigorous stirring for 0.5 hours.
- After the reaction is complete, cool the solution in an ice bath.
- Filter the crude brown solid and wash it with 2-propanol.
- Dissolve the solid in water and neutralize with concentrated  $\text{NH}_3 \cdot \text{H}_2\text{O}$  solution to a pH of 8.
- After cooling, filter and air dry the product to obtain a grey solid.

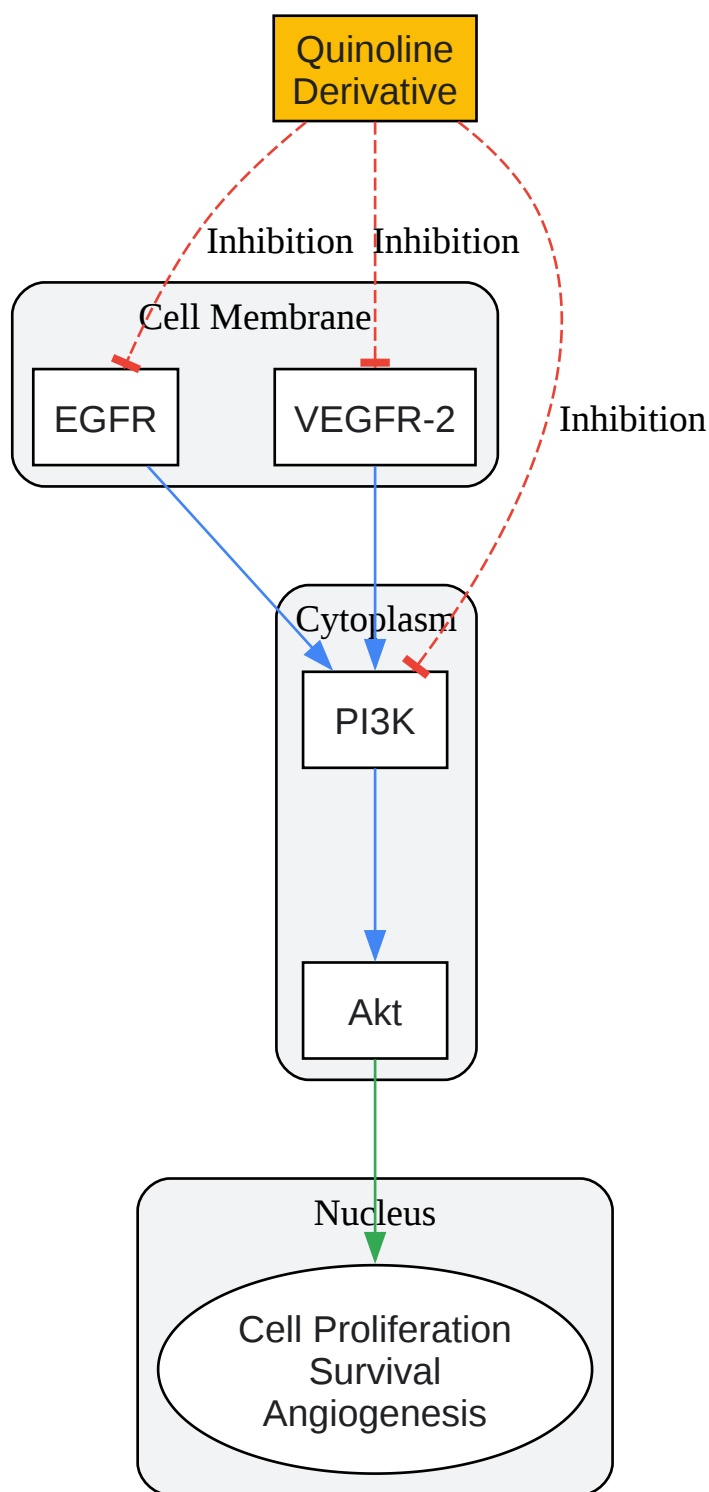
The reported yield for this synthesis is 52.0%.

## Logical and Experimental Workflows

Visualizing the synthesis pathways and potential applications of these compounds can aid in understanding their chemical and biological significance.



+ PBr<sub>3</sub>, DMF



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